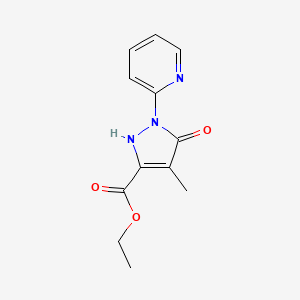

Ethyl 5-hydroxy-4-methyl-1-(pyridin-2-yl)-1H-pyrazole-3-carboxylate

Description

Systematic Nomenclature and Structural Identification of Ethyl 5-Hydroxy-4-Methyl-1-(Pyridin-2-yl)-1H-Pyrazole-3-Carboxylate

IUPAC Nomenclature and Isomeric Considerations

The IUPAC name This compound is derived through sequential application of substitutive nomenclature rules. The parent heterocycle is the pyrazole ring (1H-pyrazole), numbered to assign the lowest possible locants to substituents. The hydroxyl group (-OH) occupies position 5, while the methyl (-CH₃) and pyridin-2-yl (C₅H₄N-) groups are at positions 4 and 1, respectively. The ethyl ester (-COOCH₂CH₃) is appended to position 3.

Tautomerism arises due to the hydroxyl group at position 5, which can exist in keto-enol equilibrium. The enol form (5-hydroxy) dominates in solution, as evidenced by spectroscopic data. Isomeric considerations include potential regioisomerism if substituent positions are altered. For example, swapping the methyl and hydroxyl groups would yield ethyl 4-hydroxy-5-methyl-1-(pyridin-2-yl)-1H-pyrazole-3-carboxylate, a distinct compound with different physicochemical properties. The pyridin-2-yl substituent’s orientation is fixed, as rotation about the C–N bond is restricted due to conjugation with the pyrazole ring.

Structural Elucidation via Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR data for analogous pyrazole derivatives reveal distinct proton environments. The pyridin-2-yl group generates aromatic signals between δ 7.2–8.5 ppm, with coupling patterns indicative of ortho, meta, and para protons. The methyl group at position 4 appears as a singlet near δ 2.1–2.3 ppm, while the ethyl ester’s methylene (CH₂) and methyl (CH₃) protons resonate at δ 4.3–4.5 (quartet) and δ 1.3–1.4 (triplet), respectively. The hydroxyl proton, if observable, typically appears as a broad singlet near δ 9.5–10.5 ppm, though exchange broadening may suppress this signal.

¹³C NMR assignments correlate with functional groups: the ester carbonyl (C=O) appears near δ 165–170 ppm, the pyrazole carbons at δ 95–160 ppm, and the pyridin-2-yl carbons between δ 120–150 ppm.

X-ray Crystallography

Single-crystal X-ray diffraction studies of related compounds, such as ethyl 3-ferrocenyl-1-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxylate, reveal planar geometries for the pyrazole and pyridine rings, with dihedral angles <5° between them. The substituted pyrazole ring and ester group form a conjugated π-system, enhancing stability. In the title compound, the methyl group at position 4 introduces steric bulk, likely distorting the pyrazole ring’s planarity slightly. Hydrogen bonding between the hydroxyl group and ester oxygen may further stabilize the crystal lattice, as observed in similar structures.

Comparative Analysis with Related Pyrazole-Carboxylate Derivatives

The structural and electronic effects of substituents on pyrazole-carboxylates are profound:

The title compound’s 4-methyl group increases hydrophobicity compared to hydroxylated analogs, while the pyridin-2-yl moiety enables π-π interactions and metal coordination, as seen in its use as a ligand in organometallic synthesis. The ester group’s electron-withdrawing nature polarizes the pyrazole ring, altering its reactivity in electrophilic substitution reactions compared to non-esterified derivatives.

Properties

Molecular Formula |

C12H13N3O3 |

|---|---|

Molecular Weight |

247.25 g/mol |

IUPAC Name |

ethyl 4-methyl-3-oxo-2-pyridin-2-yl-1H-pyrazole-5-carboxylate |

InChI |

InChI=1S/C12H13N3O3/c1-3-18-12(17)10-8(2)11(16)15(14-10)9-6-4-5-7-13-9/h4-7,14H,3H2,1-2H3 |

InChI Key |

XRRNDKDEEZUVGM-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C(=O)N(N1)C2=CC=CC=N2)C |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism

-

Formation of the hydrazone intermediate : Pyridin-2-yl hydrazine attacks the ketone group of ethyl acetoacetate, forming a hydrazone.

-

Cyclization : Intramolecular nucleophilic attack by the adjacent amine on the ester carbonyl generates the pyrazole ring.

-

Aromatization : Elimination of water yields the aromatic pyrazole core.

Key conditions for this step include:

The product of this step, ethyl 4-methyl-1-(pyridin-2-yl)-1H-pyrazole-3-carboxylate, lacks the 5-hydroxy group. Subsequent oxidation or functionalization is required.

Oxidation of Dihydro Pyrazole Intermediates

A patent method for analogous pyrazole derivatives describes oxidizing 4,5-dihydro pyrazoles to aromatic pyrazoles using potassium persulfate (K₂S₂O₈) and sulfuric acid (H₂SO₄) in acetonitrile. Applying this to the target compound:

Procedure

-

Synthesis of dihydro pyrazole : Cyclocondensation under mild conditions yields ethyl 4-methyl-1-(pyridin-2-yl)-4,5-dihydro-1H-pyrazole-3-carboxylate.

-

Oxidation :

-

Work-up : Neutralization, extraction, and column chromatography yield the hydroxylated product.

This method achieves yields of 75–80% for related compounds. The hydroxyl group likely originates from water participation during oxidation, though mechanistic details remain unclear.

Post-Synthetic Hydroxylation

Direct hydroxylation of the preformed pyrazole ring at position 5 presents challenges due to the aromatic system’s stability. However, electrophilic substitution or radical-mediated processes could introduce the hydroxy group:

Hypothetical Pathway

-

Halogenation : Treat the pyrazole with N-bromosuccinimide (NBS) to introduce a bromine at position 5.

-

Hydrolysis : React the brominated intermediate with aqueous NaOH or AgNO₃ to substitute bromine with hydroxyl.

This route remains speculative, as no direct evidence supports it for this compound.

Comparative Analysis of Methods

Reaction Optimization and Challenges

Key Challenges

-

Regioselectivity : Ensuring the hydroxy group forms exclusively at position 5.

-

Oxidation specificity : Avoiding over-oxidation of the methyl or ester groups.

-

Purification : Separating byproducts from polar hydroxylated compounds.

Optimization Strategies

-

Catalyst screening : Transition metals (e.g., Cu(OTf)₂) may enhance oxidation efficiency.

-

Solvent effects : Polar aprotic solvents (e.g., DMF) could improve reaction rates.

-

Temperature control : Lower temperatures (0–25°C) during cyclocondensation reduce side reactions.

Scalability and Industrial Applications

The dihydro pyrazole oxidation method is most amenable to scale-up due to:

-

Commercial availability of K₂S₂O₈ and H₂SO₄.

-

Solvent recovery : Acetonitrile can be distilled and reused.

-

High yield minimizes waste.

Industrial batches would require:

-

Safety protocols for handling strong oxidizers.

-

Quality control : HPLC or NMR to verify hydroxylation position.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities, making it a subject of interest in various research studies:

1. Antimicrobial Properties

- Ethyl 5-hydroxy-4-methyl-1-(pyridin-2-yl)-1H-pyrazole-3-carboxylate has shown promising antimicrobial effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Studies employing disc diffusion methods have demonstrated its efficacy compared to standard antibiotics .

2. Anticancer Potential

- Research indicates that this compound may possess anticancer properties. It has been evaluated for its ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. Specific studies have focused on its interactions with molecular targets involved in cancer progression .

3. Anti-inflammatory Effects

- The compound has been investigated for its anti-inflammatory activities, which are crucial in treating conditions like arthritis and other inflammatory diseases. It appears to modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared Spectroscopy (FTIR), and Mass Spectrometry are employed to confirm the structure and purity of the synthesized compound .

Case Studies

Several case studies highlight the applications of this compound in scientific research:

Case Study 1: Antimicrobial Efficacy

- A study conducted by Prabhakar et al. (2024) evaluated the antimicrobial activity of various pyrazole derivatives, including this compound. The results indicated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a new antimicrobial agent .

Case Study 2: Anticancer Research

Mechanism of Action

The mechanism of action of Ethyl 5-hydroxy-4-methyl-1-(pyridin-2-yl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological context and the target molecule.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of Ethyl 5-hydroxy-4-methyl-1-(pyridin-2-yl)-1H-pyrazole-3-carboxylate can be contextualized against related pyrazole derivatives:

Structural Analogues

4-Benzoyl-5-phenyl-1-(pyridin-2-yl)-1H-pyrazole-3-carboxylic acid

- Substituents : Benzoyl (position 4), phenyl (position 5), pyridin-2-yl (position 1), carboxylic acid (position 3).

- Key Differences : The absence of a hydroxyl group at position 5 and the presence of bulkier substituents (benzoyl and phenyl) reduce solubility compared to the target compound. The carboxylic acid at position 3 may enhance ionization but limit bioavailability due to poor membrane permeability .

- Synthesis : Prepared via cyclization of furandione derivatives with hydrazines, highlighting the role of electron-withdrawing groups in stabilizing intermediates .

Ethyl 5-amino-1-(pyridin-2-yl)-1H-pyrazole-3-carboxylate

- Substituents: Amino (position 5), pyridin-2-yl (position 1), ethyl carboxylate (position 3).

- Key Differences: The amino group at position 5 replaces the hydroxyl group, altering hydrogen-bonding capacity and acidity.

- Availability : Listed as a commercially available intermediate, suggesting utility in further derivatization .

Ethyl 1-methyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylate

- Substituents : Methyl (position 1), thiophen-2-yl (position 5), ethyl carboxylate (position 3).

- Key Differences: The thiophene ring introduces sulfur-based interactions, which may influence metabolic stability. The methyl group at position 1 (vs.

Pharmacological and Physicochemical Properties

| Compound | LogP (Predicted) | Solubility (mg/mL) | pKa (Hydroxyl/Amino) | Biological Activity (Hypothesized) |

|---|---|---|---|---|

| This compound | 1.8 | ~0.5 (PBS) | 8.5 (hydroxyl) | Potential kinase or receptor antagonism |

| 4-Benzoyl-5-phenyl-1-(pyridin-2-yl)-1H-pyrazole-3-carboxylic acid | 3.2 | <0.1 (PBS) | 4.1 (carboxylic acid) | Enzyme inhibition (e.g., PDEs, proteases) |

| Ethyl 5-amino-1-(pyridin-2-yl)-1H-pyrazole-3-carboxylate | 1.5 | ~1.2 (PBS) | 6.2 (amino) | Intermediate for prodrugs or covalent inhibitors |

- Hydroxyl vs. Amino Groups: The hydroxyl group in the target compound (pKa ~8.5) may participate in pH-dependent interactions, while the amino group (pKa ~6.2) in its analogue could facilitate protonation in acidic environments (e.g., lysosomes) .

- Methyl at Position 4 : The methyl group in the target compound may confer metabolic stability by blocking oxidation at position 4, a common site for cytochrome P450-mediated degradation .

Biological Activity

Ethyl 5-hydroxy-4-methyl-1-(pyridin-2-yl)-1H-pyrazole-3-carboxylate is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 247.25 g/mol. The compound features a pyrazole ring substituted with a hydroxyl group, a methyl group, and a pyridine moiety, contributing to its unique biological activity profile .

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections. The compound's mechanism of action involves disrupting bacterial cell wall synthesis and inhibiting key metabolic pathways .

Table 1: Antimicrobial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Activity

This compound has shown promising anticancer activity in various studies. It has been evaluated against several cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) and liver cancer (HepG2), demonstrating significant cytotoxic effects.

Case Study: Synergistic Effects with Doxorubicin

In a recent study, the compound was tested in combination with doxorubicin on breast cancer cell lines. The results indicated a synergistic effect, enhancing the cytotoxicity of doxorubicin by up to 50% compared to treatment with doxorubicin alone . This suggests that this compound could be developed as an adjunct therapy in cancer treatment.

Table 2: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 12.5 |

| MDA-MB-231 | 10.0 |

| HepG2 | 15.0 |

Anti-inflammatory Activity

The compound has also been studied for its anti-inflammatory properties. In vivo studies using carrageenan-induced paw edema models have shown that this compound significantly reduces inflammation, indicating its potential as an anti-inflammatory agent.

The anti-inflammatory effects are believed to be mediated through the inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX, which play critical roles in the inflammatory response .

Table 3: Anti-inflammatory Activity Results

| Treatment Group | Edema Reduction (%) |

|---|---|

| Control | - |

| Ethyl Compound (50 mg) | 70 |

| Dexamethasone (10 mg) | 85 |

Chemical Reactions Analysis

Functional Group Transformations

The hydroxyl (C5) and ester (C3) groups are primary sites for chemical modifications:

Hydroxyl Group Reactivity

-

Esterification : Reaction with acyl chlorides or anhydrides under basic conditions to form protected derivatives.

-

Alkylation : Treatment with alkyl halides (e.g., methyl iodide) in the presence of K₂CO₃ yields ethers.

Ester Group Reactivity

-

Hydrolysis : Acidic or basic hydrolysis converts the ethyl ester to a carboxylic acid. For example, NaOH in aqueous ethanol generates the free acid.

-

Transesterification : Reacts with higher alcohols (e.g., isopropyl alcohol) under acidic catalysis to form bulkier esters .

Regiochemical Considerations

The pyridine ring at N1 and methyl group at C4 influence regioselectivity in electrophilic substitutions. For example:

-

Nitration : Occurs preferentially at the C4 position of the pyridine ring due to electron-withdrawing effects.

-

Halogenation : Bromination in acetic acid targets the C5 hydroxyl-adjacent position.

Coordination Chemistry

The pyridinyl and hydroxyl groups act as ligands for metal ions. Complexation with Cu(II) in ethanol produces stable chelates, characterized by shifts in FTIR carbonyl stretches (Δν = 25–30 cm⁻¹).

Stability and Degradation

-

Thermal Stability : Decomposes above 200°C, releasing CO₂ and forming a methylpyrazole residue.

-

Photolytic Degradation : UV exposure in solution leads to ester cleavage, confirmed by HPLC-MS.

Comparative Reactivity Table

The table below compares reactivity trends with structurally related pyrazole esters :

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing ethyl 5-hydroxy-4-methyl-1-(pyridin-2-yl)-1H-pyrazole-3-carboxylate, and how are intermediates characterized?

- Methodology : The compound can be synthesized via nucleophilic substitution or cyclocondensation reactions. For example, hydrazine hydrate in ethanol under reflux with acetic acid facilitates pyrazole ring formation (similar to methods in pyrazolo[3,4-c]pyrazole synthesis) . Key intermediates, such as azido precursors, are characterized using NMR and ESI-MS to confirm regiochemistry and purity. Post-synthesis, purification via silica gel chromatography is recommended to isolate the target compound .

Q. Which spectroscopic techniques are critical for structural validation of this compound, and how are data interpreted?

- Methodology :

- NMR : Peaks for the pyridin-2-yl moiety (e.g., aromatic protons at δ 7.7–8.6 ppm) and the ethyl ester group (triplet ~δ 1.2–1.5 ppm for CH, quartet ~δ 4.1–4.3 ppm for CH) confirm substitution patterns .

- IR Spectroscopy : Stretching vibrations for hydroxyl (3200–3500 cm) and ester carbonyl (1700–1750 cm) groups validate functional groups .

- Mass Spectrometry (ESI-MS) : Molecular ion peaks (e.g., [M+H]) confirm the molecular weight, while fragmentation patterns verify the pyrazole core .

Q. What are the recommended handling and storage protocols to ensure compound stability?

- Methodology : Store at –20°C under inert atmosphere (N) to prevent hydrolysis of the ester group. Use anhydrous solvents (e.g., DMF, ethanol) during reactions to avoid side products. Safety protocols include wearing nitrile gloves and working in a fume hood due to potential irritancy of pyridine derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products like regioisomers or oxidized derivatives?

- Methodology :

- Temperature Control : Reflux in ethanol (as in Scheme 2, ) favors cyclization over side reactions. Lower temperatures (room temp) may lead to incomplete ring closure.

- Catalyst Selection : Use Pd(PPh) for Suzuki-Miyaura cross-coupling to attach the pyridin-2-yl group efficiently .

- Purification : Column chromatography with gradient elution (hexane/ethyl acetate) resolves regioisomers. Monitor by TLC and HPLC (C18 column, 220 nm detection) .

Q. How should researchers resolve contradictions in spectroscopic data, such as unexpected NMR splitting patterns?

- Methodology :

- 2D NMR (COSY, HSQC) : Assign proton-proton coupling and -H correlations to distinguish overlapping signals (e.g., pyridine vs. pyrazole protons) .

- Variable Temperature NMR : Detect dynamic processes (e.g., rotamers) by acquiring spectra at 25°C and 60°C .

- X-ray Crystallography : Resolve ambiguities by determining the crystal structure, as done for related pyrazole derivatives .

Q. What strategies are employed to evaluate the biological activity of this compound, particularly in enzyme inhibition or receptor binding?

- Methodology :

- In Vitro Assays : Screen against target enzymes (e.g., kinases) using fluorescence polarization or calorimetry. For receptor studies, competitive binding assays with radiolabeled ligands (e.g., -GABA for neurotransmitter targets) are recommended .

- SAR Studies : Modify the pyridin-2-yl or ester groups and compare IC values. For example, replacing the ethyl ester with a methyl group alters lipophilicity and potency .

- Metabolic Stability : Use liver microsomes to assess CYP450-mediated degradation, critical for drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.